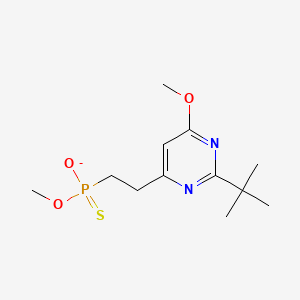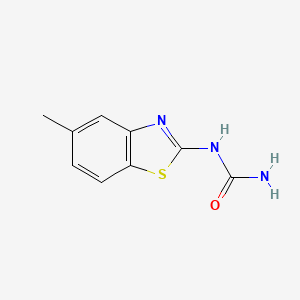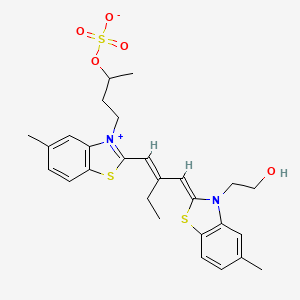
YNYJCXXOTFZQBS-UHFFFAOYSA-M
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
YNYJCXXOTFZQBS-UHFFFAOYSA-M is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a phosphonothioate group, a methoxypyrimidinyl moiety, and a tert-butyl group. These structural features contribute to its distinct chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of YNYJCXXOTFZQBS-UHFFFAOYSA-M typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the alkylation of 2-tert-butyl-6-methoxypyrimidine with an appropriate alkylating agent, followed by the introduction of the phosphonothioate group through a nucleophilic substitution reaction. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions, such as temperature control and solvent recycling, can further improve the scalability of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
YNYJCXXOTFZQBS-UHFFFAOYSA-M undergoes various chemical reactions, including:
Oxidation: The phosphonothioate group can be oxidized to form phosphonate derivatives.
Reduction: Reduction reactions can convert the phosphonothioate group to a phosphine oxide.
Substitution: The methoxypyrimidinyl moiety can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and thiols can be employed under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include phosphonate derivatives, phosphine oxides, and various substituted pyrimidines, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
YNYJCXXOTFZQBS-UHFFFAOYSA-M has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and biochemical pathways.
Industry: The compound is used in the development of agrochemicals and other industrial products due to its reactivity and stability.
Wirkmechanismus
The mechanism by which YNYJCXXOTFZQBS-UHFFFAOYSA-M exerts its effects involves its interaction with specific molecular targets. The phosphonothioate group can act as a mimic of phosphate groups, allowing the compound to inhibit enzymes that utilize phosphate substrates. This inhibition occurs through competitive binding to the enzyme’s active site, thereby blocking the enzyme’s normal function. The methoxypyrimidinyl moiety may also contribute to the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- O-Methyl [2-(2-tert-butyl-6-methylpyrimidin-4-yl)ethyl]phosphonothioate
- O-Methyl [2-(2-tert-butyl-6-ethoxypyrimidin-4-yl)ethyl]phosphonothioate
- O-Methyl [2-(2-tert-butyl-6-chloropyrimidin-4-yl)ethyl]phosphonothioate
Uniqueness
YNYJCXXOTFZQBS-UHFFFAOYSA-M stands out due to its methoxy group, which can influence its reactivity and binding properties. This structural feature may enhance its solubility and stability compared to similar compounds with different substituents.
Eigenschaften
CAS-Nummer |
117291-73-3 |
|---|---|
Molekularformel |
C12H20N2O3PS- |
Molekulargewicht |
303.337 |
IUPAC-Name |
2-(2-tert-butyl-6-methoxypyrimidin-4-yl)ethyl-methoxy-oxido-sulfanylidene-$l^{5} |
InChI |
InChI=1S/C12H21N2O3PS/c1-12(2,3)11-13-9(8-10(14-11)16-4)6-7-18(15,19)17-5/h8H,6-7H2,1-5H3,(H,15,19)/p-1 |
InChI-Schlüssel |
YNYJCXXOTFZQBS-UHFFFAOYSA-M |
SMILES |
CC(C)(C)C1=NC(=CC(=N1)OC)CCP(=S)([O-])OC |
Synonyme |
methyl [2-(1,1-dimethylethyl)-6-methoxypyrimidin-4-yl]ethylphosphonothioate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,3-Bis[8-[3-[(3-pentyloxiran-2-yl)methyl]oxiran-2-yl]octanoyloxy]propyl 8-[3-[(3-pentyloxiran-2-yl)methyl]oxiran-2-yl]octanoate](/img/structure/B568302.png)
![2-(1H-imidazol-1-yl)-4-methyl-1H-benzo[d]imidazole](/img/structure/B568303.png)




![[(3aR,4S,6R,6aR)-4-benzoyloxy-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methyl benzoate](/img/structure/B568317.png)
![2-Methyl-6,7-dihydro-5H-pyrano[2,3-d][1,3]thiazole](/img/structure/B568318.png)
![(1R,10R,12S,21R,22S,23R,24R)-23-(dimethylamino)-4,8,12,22,24-pentahydroxy-10-methoxy-1,12-dimethyl-20,25-dioxahexacyclo[19.3.1.02,19.05,18.07,16.09,14]pentacosa-2,4,7(16),8,14,18-hexaene-6,17-dione](/img/structure/B568319.png)

